molecular formula C18H10Br2 B088987 2,7-Dibromotriphenylene CAS No. 1219091-69-6

2,7-Dibromotriphenylene

Cat. No. B088987
M. Wt: 386.1 g/mol
InChI Key: BPGPBYGXGRDFQG-UHFFFAOYSA-N
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Description

2,7-Dibromotriphenylene is a solid compound with a molecular weight of 386.09 . It is used as a building block in the synthesis of organic semiconductors that are used in the production of electronic devices such as solar cells, light-emitting diodes (LEDs), and transistors .


Synthesis Analysis

The synthesis of 2,7-Dibromotriphenylene involves a process known as dehalogenative homocoupling . This process has been investigated at a single molecular level using scanning tunneling microscopy (STM) and density functional theory (DFT) calculations .


Molecular Structure Analysis

The molecular formula of 2,7-Dibromotriphenylene is C18H10Br2 . Its monoisotopic mass is 383.914917 Da .


Chemical Reactions Analysis

The two bromine atoms on the 2 and 7 positions of the molecule make it a highly reactive compound that can be used in a variety of chemical reactions .


Physical And Chemical Properties Analysis

2,7-Dibromotriphenylene is a solid at room temperature . The compound is highly stable and does not react with water or air.

Scientific Research Applications

  • Mesophase Formation : Cammidge et al. (2017) reported the unexpected observation of columnar mesophase formation in a simple 2,7-dibromotetramethoxytriphenylene, highlighting its potential use in discotic liquid crystals (Cammidge et al., 2017).

  • Modification of Optical Properties : Kyushin et al. (2003) synthesized 2,3,6,7,10,11-Hexakis(dimethylsilyl)triphenylene from 2,3,6,7,10,11-hexabromotriphenylene and found that the silyl substituents modify the optical properties of triphenylene, suggesting applications in optoelectronics (Kyushin et al., 2003).

  • Electrochemical and Conductive Properties : Zotti et al. (2002) investigated the electrochemical, conductive, and magnetic properties of 2,7-Carbazole-based conjugated polymers, revealing significant electrochemical activity and potential applications in electronic devices (Zotti et al., 2002).

  • Precursor for Electron Transport Material : Uckert et al. (1999) prepared 2,7-Poly(9-fluorenone) via a precursor route using a dibrominated ketal derivative of fluorenone, indicating its potential as an electron transport material in multilayer LED (Uckert et al., 1999).

  • Synthesis of Conductive Polymers : Yamamoto et al. (1983) catalyzed polycondensation of dihalothiophenes with magnesium to give corresponding poly(thienylene) type polymers, highlighting a method for synthesizing conductive polymers (Yamamoto et al., 1983).

  • High Electrical Conductivity in Metal-Organic Frameworks : Sheberla et al. (2014) reported high electrical conductivity in Ni₃(2,3,6,7,10,11-hexaiminotriphenylene)₂, a semiconducting metal-organic graphene analogue, indicating its potential in electronic applications (Sheberla et al., 2014).

  • Photovoltaic Properties : Leclerc et al. (2006) studied the photovoltaic properties of 2,7-Carbazolenevinylene-based copolymers, suggesting their use in solar cell applications (Leclerc et al., 2006).

Safety And Hazards

The safety data sheet for 2,7-Dibromotriphenylene indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include wearing protective gloves, eye protection, and face protection .

Future Directions

The future directions for 2,7-Dibromotriphenylene could involve further studies on its synthesis and applications in the field of organic electronics . Its use as a building block in the synthesis of organic semiconductors suggests potential for advancements in electronic device production .

properties

IUPAC Name

2,7-dibromotriphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Br2/c19-11-5-7-15-16-8-6-12(20)10-18(16)14-4-2-1-3-13(14)17(15)9-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGPBYGXGRDFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583088
Record name 2,7-Dibromotriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromotriphenylene

CAS RN

888041-37-0
Record name 2,7-Dibromotriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromotriphenylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Hu, X Leng, Q Li, Z Wang, X Liu, L Wang - Surface Science, 2023 - Elsevier
The dehalogenative homocoupling of DBTP molecules on Au(111) surface has been investigated at a single molecular level by scanning tunneling microscopy (STM) and density …
Number of citations: 2 www.sciencedirect.com
BT King, J Kroulík, CR Robertson… - The Journal of …, 2007 - ACS Publications
Guidelines for the application of the Scholl reaction were developed. Labeling experiments demonstrate that the Scholl reaction fails in small, unsubstituted oligophenylenes (eg, o-…
Number of citations: 317 pubs.acs.org
K Togashi, S Nomura, N Yokoyama… - Journal of Materials …, 2012 - pubs.rsc.org
Triphenylene-based electron transport materials (ETMs), designated Bpy-TP1-4, with a coplanar molecular structure and a large electron affinity were designed and synthesized for use …
Number of citations: 101 pubs.rsc.org
N Chantanop, P Nalaoh, P Chasing… - Journal of …, 2022 - Elsevier
Herein, two new triplet-triplet annihilation (TTA) molecules, namely CCsCN and CTpCN, based on chrysene and triphenylene polyaromatic rings to develop deep-blue emissive …
Number of citations: 5 www.sciencedirect.com
富樫和法 - 2013 - catalog.lib.kyushu-u.ac.jp
In recent years, organic light-emitting diodes (OLEDs) have been attracting considerable attention because of their great potential for use in practical applications such as flat panel …
Number of citations: 4 catalog.lib.kyushu-u.ac.jp
C Wang - 2019 - research.library.mun.ca
This thesis mainly deals with the synthesis and characterization of arenebased π-conjugated systems. The content can be divided into three major parts. In the first section, a series of …
Number of citations: 3 research.library.mun.ca
C Meier - 2019 - search.proquest.com
Photocatalytic hydrogen production from water is a research area of growing interest as hydrogen has been identified as a potential energy carrier of the future. This work presents …
Number of citations: 4 search.proquest.com
X Sun - 2021 - search.proquest.com
In this thesis, the synthesis, characterization, and properties of a series of nonplanar polyaromatic compounds based on the fenestrindane core were reported. The experiments …
Number of citations: 0 search.proquest.com

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